molecular formula C50H77NO13 B1679988 7-O-Demethyl Rapamycin CAS No. 151519-50-5

7-O-Demethyl Rapamycin

Cat. No.: B1679988
CAS No.: 151519-50-5
M. Wt: 900.1 g/mol
InChI Key: ZHYGVVKSAGDVDY-HSIQEBKDSA-N
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Description

Novolimus is a macrocyclic lactone with immunosuppressive and antiproliferative properties. It is a metabolite of sirolimus, which has been extensively used to prevent organ transplant rejection. Novolimus has been developed for use in drug-eluting stents to prevent restenosis, a condition where blood vessels narrow again after being treated with angioplasty.

Mechanism of Action

Target of Action

16-O-Demethylsirolimus, a derivative of sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is an important therapeutic target for various diseases, as it has been shown to regulate longevity and maintain normal glucose homeostasis .

Mode of Action

16-O-Demethylsirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15 . In target cells, 16-O-Demethylsirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex .

Biochemical Pathways

The primary biochemical pathway affected by 16-O-Demethylsirolimus involves the inhibition of mTOR. This results in the blockage of cell-cycle progression at the juncture of G1 and S phase . The methylation of natural products by S-adenosyl methionine (AdoMet, also known as SAM)-dependent methyltransferase enzymes is a common tailoring step in many biosynthetic pathways . The introduction of methyl substituents can affect the biological and physicochemical properties of the secondary metabolites produced .

Pharmacokinetics

16-O-Demethylsirolimus exhibits large interindividual pharmacokinetic variability . Metabolic ratios of the main metabolites, 16-O-demethylsirolimus (16-O-DM) and 24-hydroxysirolimus (24OH), were significantly correlated with sirolimus clearance . The ratios for the 16-O-DM and 24OH metabolites were lower in children than adults . No significant difference in allometrically scaled metabolic ratios of 16-O-DM and 24OH was observed between children and adults .

Result of Action

The primary result of 16-O-Demethylsirolimus action is the inhibition of cell growth, proliferation, and survival, primarily through the inhibition of mTOR . This has significant implications in the treatment of various diseases, including cancer, where mTOR signaling pathways are often constitutively activated .

Action Environment

The action of 16-O-Demethylsirolimus can be influenced by various environmental factors. For instance, age-dependent changes in sirolimus clearance can be explained by size-related increases in CYP3A metabolic capacity, most likely due to liver and intestinal growth . This suggests that the efficacy and stability of 16-O-Demethylsirolimus can vary based on the patient’s age and physical development .

Biochemical Analysis

Biochemical Properties

16-O-Demethylsirolimus interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 3A (CYP3A) subfamily mediated metabolism . The metabolic ratios of 16-O-Demethylsirolimus were found to be significantly correlated with sirolimus clearance .

Cellular Effects

It is known that sirolimus, the parent compound of 16-O-Demethylsirolimus, has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation .

Temporal Effects in Laboratory Settings

It is known that the metabolic ratios of 16-O-Demethylsirolimus and its metabolites change over time, suggesting that the compound’s effects may vary over time .

Dosage Effects in Animal Models

The effects of different dosages of 16-O-Demethylsirolimus in animal models have not been extensively studied. Studies on sirolimus, the parent compound, have shown that its effects can vary with dosage .

Metabolic Pathways

16-O-Demethylsirolimus is a metabolite of sirolimus, produced through the action of the CYP3A enzyme subfamily

Transport and Distribution

It is known that sirolimus, the parent compound, is widely distributed in the body and can cross the blood-brain barrier .

Subcellular Localization

It is known that sirolimus, the parent compound, can be found in various subcellular compartments due to its lipophilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Novolimus is synthesized through the removal of a methyl group from carbon C16 of the macrocyclic lactone ring of sirolimus . This modification enhances its antiproliferative properties while maintaining its immunosuppressive effects.

Industrial Production Methods

In industrial settings, Novolimus is produced using a combination of chemical synthesis and biotechnological processes. The production involves the fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to obtain Novolimus .

Chemical Reactions Analysis

Types of Reactions

Novolimus undergoes various chemical reactions, including:

    Oxidation: Novolimus can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at various positions on the macrocyclic lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Novolimus, each with distinct biological activities .

Scientific Research Applications

Novolimus has a wide range of scientific research applications:

Comparison with Similar Compounds

Novolimus belongs to the family of macrocyclic lactones, which includes compounds like sirolimus, everolimus, and zotarolimus. Compared to these compounds, Novolimus requires a lower concentration of both drug and polymer to achieve effective inhibition of neointimal hyperplasia . This makes it a potentially safer alternative with similar efficacy .

Similar Compounds

Novolimus stands out due to its lower required dosage and reduced polymer content, which may lead to improved safety profiles in clinical applications .

Properties

CAS No.

151519-50-5

Molecular Formula

C50H77NO13

Molecular Weight

900.1 g/mol

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1

InChI Key

ZHYGVVKSAGDVDY-HSIQEBKDSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Appearance

Solid powder

Purity

~80% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Novolimus;  CJ-12263;  CJ 12263;  CJ12263;  7-O-Demethyl Cypher;  7-O-Demethyl Rapammune;  7-O-Demethyl Sirolimus;  7-O-Demethyl Rapamycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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